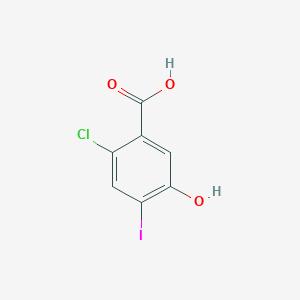

2-Chloro-5-hydroxy-4-iodobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClIO3 |

|---|---|

Molecular Weight |

298.46 g/mol |

IUPAC Name |

2-chloro-5-hydroxy-4-iodobenzoic acid |

InChI |

InChI=1S/C7H4ClIO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

LYDKGTJTGNWQPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)I)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Hydroxy 4 Iodobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, more readily available precursors. For this compound, several disconnections can be considered.

The most logical primary disconnection is the carbon-iodine bond. This is because methods for the regioselective iodination of highly activated phenolic systems are well-established. The precursor for this step would be 2-chloro-5-hydroxybenzoic acid . In this precursor, the powerful ortho, para-directing hydroxyl group and the ortho, para-directing chloro group work in concert to activate the C-4 position (ortho to the hydroxyl and para to the chloro group) for electrophilic iodination.

A second possible disconnection involves the carbon-chlorine bond, leading to the precursor 5-hydroxy-4-iodobenzoic acid . However, the subsequent chlorination of this intermediate would be less regioselective.

A third strategy involves disconnecting the carbon-hydroxyl bond. This approach often relies on a precursor containing an amino group, such as 2-chloro-5-amino-4-iodobenzoic acid , which can be converted to the target hydroxyl compound via a Sandmeyer-type reaction. This route offers a reliable way to install the hydroxyl group, often as the final step in the sequence.

These disconnections suggest that a successful synthesis will likely start from a simpler substituted benzoic acid, such as 3-hydroxybenzoic acid, 2-chlorobenzoic acid, or 2-chloro-5-nitrobenzoic acid, and proceed through a sequence of regiocontrolled functionalization steps.

Regioselective Functionalization Strategies for Introducing Halogens and Hydroxyl Groups

Achieving the desired substitution pattern on the benzoic acid core requires specific and regioselective chemical reactions. The choice of reagents and reaction conditions is critical to control the position of the incoming functional group.

The introduction of an iodine atom onto an aromatic ring is typically achieved through electrophilic iodination. For activated systems like phenols and their derivatives, a variety of methods are available. The hydroxyl group is a strong activating and ortho, para-directing group, which facilitates the iodination.

Research has shown that hydroxylated aromatic compounds can be effectively iodinated using a combination of iodine and an oxidizing agent, such as iodic acid (HIO₃) or potassium iodate (B108269) (KIO₃), often in a solvent like acetic acid. researchgate.net Another effective system for iodinating activated rings involves using iodine with ammonium (B1175870) persulfate in an acidic medium. chemicalbook.com Furthermore, manganese oxide (MnO₂) has been demonstrated to oxidize iodide (KI) to generate an iodinating species capable of functionalizing p-hydroxybenzoic acid at room temperature. unlv.edu In the context of synthesizing the target molecule from a 2-chloro-5-hydroxybenzoic acid precursor, the strong directing effect of the hydroxyl group would selectively guide the electrophilic iodine to the C-4 position.

| Iodinating System | Typical Conditions | Target Substrate Type | Reference |

| I₂ / KIO₃ or HIO₃ | Acetic acid or aqueous H₂SO₄, 60–80°C | Hydroxybenzoic acids | |

| I₂ / Ammonium Persulfate | Acetic acid, H₂SO₄, <85°C | Chlorobenzoic acids | chemicalbook.com |

| KI / MnO₂ | NaHCO₃ buffer (pH 8.5), Room Temp. | p-Hydroxybenzoic acid | unlv.edu |

| I₂ / Iodic Acid | Solvent-free grinding, Room Temp. | Hydroxylated aldehydes/ketones | researchgate.net |

Regioselective chlorination of benzoic acid derivatives can be challenging due to the competing directing effects of the substituents. The carboxylic acid group is a deactivating meta-director, while other groups like hydroxyl or amino are activating ortho, para-directors.

Studies on the chlorination of 4-amino-2-hydroxy-benzoic acid have shown that the reaction can lead to complex mixtures and even dearomatization if not controlled properly. researchgate.net Protecting activating groups, such as converting an amino group to an acetylamino group, can be used to moderate the reaction and achieve the desired regioselectivity before subsequent deprotection. researchgate.net For a precursor like 5-hydroxybenzoic acid, the hydroxyl group would direct chlorination to the ortho (C-2, C-6) and para (C-4) positions. Separating the desired 2-chloro isomer from other products would be a necessary purification step.

Installing a hydroxyl group onto a substituted aromatic ring can be accomplished through several methods. A classical approach involves the diazotization of an aromatic amine followed by hydrolysis. This Sandmeyer-type sequence first converts an amino group into a diazonium salt (using NaNO₂ and a strong acid), which is then displaced by a hydroxyl group upon heating in an aqueous solution. youtube.com This is a robust method often used in multi-step syntheses. patsnap.com

More recently, transition-metal-catalyzed C-H hydroxylation has emerged as a powerful tool. Research has demonstrated that palladium catalysts, in conjunction with specific ligands, can facilitate the ortho-hydroxylation of benzoic acids using aqueous hydrogen peroxide (H₂O₂) as a green oxidant at room temperature. nih.gov Similarly, non-heme iron complexes have been shown to catalyze the ortho-hydroxylation of benzoic acids with H₂O₂ under mild conditions. rsc.org These methods offer direct routes to hydroxylated products from C-H bonds, potentially shortening synthetic sequences.

Multi-Step Synthetic Pathways for this compound

Combining the individual functionalization strategies into a coherent multi-step pathway allows for the assembly of the final product. The sequence of these steps is crucial for success.

Based on the principles of retrosynthesis and regioselectivity, several plausible synthetic routes can be proposed.

Pathway 1: Starting from o-Chlorobenzoic Acid

A pathway described in the patent literature for related compounds can be adapted. This route begins with a commercially available starting material and builds complexity through a series of reliable reactions. patsnap.comgoogle.com

Nitration: o-Chlorobenzoic acid is nitrated using nitric acid and sulfuric acid to produce 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com The chloro and carboxyl groups direct the incoming nitro group to the C-5 position.

Reduction: The nitro group is reduced to an amine using reagents like iron powder in ethanol/water with ammonium chloride, yielding 2-chloro-5-aminobenzoic acid. patsnap.comgoogle.com

Iodination: The resulting aniline (B41778) derivative is then iodinated. The potent ortho, para-directing amino group would direct the iodine to the C-4 position, yielding 2-chloro-5-amino-4-iodobenzoic acid.

Diazotization and Hydroxylation: The final step involves converting the amino group to a hydroxyl group. The 2-chloro-5-amino-4-iodobenzoic acid is treated with sodium nitrite (B80452) in a strong acid to form a diazonium salt, which is subsequently heated in water to afford the final product, this compound. google.com

Pathway 2: Starting from 3-Hydroxybenzoic Acid

An alternative route could begin with 3-hydroxybenzoic acid, leveraging the directing effects of the hydroxyl and carboxyl groups.

Chlorination: 3-Hydroxybenzoic acid is chlorinated. The ortho, para-directing hydroxyl group and meta-directing carboxyl group would both favor substitution at the C-2 and C-4 positions. The desired 2-chloro-5-hydroxybenzoic acid isomer would need to be isolated from the reaction mixture.

Iodination: The isolated 2-chloro-5-hydroxybenzoic acid is then subjected to electrophilic iodination. As previously discussed, the activating hydroxyl group strongly directs the iodine to the C-4 position, ortho to itself and para to the chlorine atom, to yield the target molecule.

This comprehensive analysis highlights that while no single published procedure may exist for this specific molecule, its synthesis is feasible through the logical application of well-understood organic reactions, guided by the controlling influence of the substituents at each stage.

Information regarding the synthesis of this compound is not available in public sources.

Extensive searches for scientific literature and patents concerning the synthesis of the specific chemical compound, this compound, have yielded no results. The information required to populate the requested article sections, including cascade and one-pot synthesis reactions, optimization of reaction conditions, and the development of sustainable and scalable synthetic processes, is not present in the public domain.

Detailed synthetic methodologies, including multi-step preparations and reaction condition optimization, are available for a related but structurally distinct compound, 2-Chloro-5-iodobenzoic acid . chemicalbook.comgoogle.compatsnap.comgoogle.comgoogle.com This non-hydroxylated analogue is synthesized through various routes, such as the iodination of 2-chlorobenzoic acid or multi-step processes starting from materials like methyl anthranilate or o-chlorobenzoic acid. chemicalbook.comgoogle.compatsnap.comgoogle.com However, these procedures are not applicable to the requested hydroxylated compound.

Similarly, while general principles of one-pot synthesis and reaction optimization are well-established in organic chemistry, specific applications to the synthesis of this compound have not been documented. researchgate.net

Due to the absence of specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Spectroscopic and Structural Elucidation of 2 Chloro 5 Hydroxy 4 Iodobenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and spatial arrangement of atoms. For 2-chloro-5-hydroxy-4-iodobenzoic acid, a detailed examination of its one- and two-dimensional NMR spectra would be essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The chloro, iodo, and hydroxyl groups all exert a combination of inductive and resonance effects that shield or deshield the neighboring protons to varying extents.

Based on empirical prediction models and data from analogous compounds, the following proton chemical shifts can be anticipated:

Aromatic Protons: The benzene ring has two remaining protons. The proton at position 3 (adjacent to the chlorine and iodine) and the proton at position 6 (adjacent to the carboxylic acid and hydroxyl group) will appear as singlets due to the lack of adjacent protons. The electron-withdrawing nature of the chlorine and iodine atoms would likely shift the signal for the H-3 proton downfield, while the electron-donating hydroxyl group would shift the H-6 proton upfield.

Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature. It is expected to appear as a broad singlet.

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | s |

| H-6 | 7.0 - 7.3 | s |

| -OH | 5.0 - 6.0 (variable) | br s |

| -COOH | > 10 (variable) | br s |

Note: These are predicted values and may vary from experimental data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Carboxylic Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electronegative chlorine, iodine, and oxygen atoms will be significantly affected. The carbon bearing the iodine (C-4) is expected to have a lower chemical shift due to the heavy atom effect. The carbon attached to the hydroxyl group (C-5) will be shifted downfield, while the carbon attached to the chlorine (C-2) will also be downfield. The remaining carbons will have chemical shifts in the typical aromatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 - 172.0 |

| C-1 | 128.0 - 132.0 |

| C-2 | 130.0 - 135.0 |

| C-3 | 120.0 - 125.0 |

| C-4 | 90.0 - 95.0 |

| C-5 | 150.0 - 155.0 |

| C-6 | 115.0 - 120.0 |

Note: These are predicted values and may vary from experimental data.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. In the case of this compound, since the aromatic protons are predicted to be singlets, no cross-peaks would be expected in the aromatic region, confirming their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-3 and C-6) by correlating their signals to their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure. For instance, the carboxylic acid proton would show a correlation to the C-1 and C-6 carbons. The H-6 proton would show correlations to C-1, C-5, and C-4. The H-3 proton would show correlations to C-2, C-4, and C-1. These long-range correlations would provide definitive evidence for the substitution pattern of the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present in a molecule.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups. An IR spectrum of the closely related 2-chloro-5-iodobenzoic acid is available from the NIST WebBook and can be used for comparison. nih.gov

Carboxylic Acid: This group gives rise to several characteristic bands. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp band around 1700 cm⁻¹. C-O stretching and O-H bending vibrations are also expected in the fingerprint region.

Hydroxyl Moiety: The phenolic O-H stretching vibration is expected to appear as a broad band around 3500-3200 cm⁻¹. This may overlap with the carboxylic acid O-H stretch.

Halogen Moieties: The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations of the ring will appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will be present in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| C=O stretch | ~1700 (strong) | |

| C-O stretch | 1320 - 1210 | |

| O-H bend | 1440 - 1395 | |

| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1600 - 1450 | |

| Halogens | C-Cl stretch | 800 - 600 |

| C-I stretch | 600 - 500 |

The conformation of the carboxylic acid group relative to the benzene ring can influence the vibrational spectra. For benzoic acid and its derivatives, the carboxylic acid group can be planar or non-planar with respect to the ring. Intermolecular hydrogen bonding in the solid state will also significantly affect the O-H and C=O stretching frequencies, often causing them to broaden and shift to lower wavenumbers. The specific pattern of out-of-plane C-H bending vibrations can also provide conformational information. A detailed analysis of the solid-state IR and Raman spectra, potentially coupled with computational modeling, would be necessary to fully elucidate the conformational preferences of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, this technique would be crucial for confirming its molecular formula, C₇H₄ClIO₃.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition.

Furthermore, the fragmentation pattern, generated by the breakdown of the molecular ion into smaller charged fragments, offers valuable insights into the compound's structure. The analysis of these fragments helps to identify the arrangement of atoms and functional groups within the molecule. For this compound, characteristic fragments would be expected from the loss of the carboxylic acid group (-COOH), the hydroxyl group (-OH), and the halogen atoms (Cl and I).

Despite the utility of this technique, a detailed mass spectrum and a specific fragmentation pattern analysis for this compound are not available in the reviewed scientific literature.

Table 1: Anticipated Mass Spectrometry Data for this compound

| Parameter | Expected Information |

| Molecular Formula | C₇H₄ClIO₃ |

| Molecular Weight | 298.46 g/mol |

| Molecular Ion Peak [M]⁺ | Expected at m/z corresponding to the molecular weight. |

| Key Fragment Ions | Expected peaks corresponding to the loss of COOH, OH, Cl, and I. |

Note: This table represents expected data, as experimental findings are not publicly available.

X-ray Diffraction Studies for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Tautomerism

Single crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed.

This technique would be instrumental in establishing the absolute configuration of the molecule if it were chiral, although this compound is not. More relevantly, it could definitively resolve any potential tautomeric forms. For instance, it would confirm the position of the hydroxyl group and the carboxylic acid proton, providing unambiguous evidence of the dominant tautomer in the crystalline state.

A search of crystallographic databases reveals no published single crystal X-ray diffraction data for this compound. Therefore, critical information such as the crystal system, space group, and unit cell dimensions remains undetermined.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

Note: This table indicates the type of data that would be obtained from such an analysis; no experimental data has been reported.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides information on the "fingerprint" of a crystalline solid, which is unique to its crystal structure.

As with other structural data, there are no published powder X-ray diffraction patterns for this compound. Consequently, information regarding its potential polymorphism and degree of crystallinity is not available.

Table 3: Representative Powder X-ray Diffraction (PXRD) Data Table

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| Data not available | Data not available | Data not available |

Note: This table is a template for PXRD data. No such data has been found for the specified compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Hydroxy 4 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the electronic structure and properties of molecules. By approximating the electron density, DFT methods can accurately model various molecular characteristics of 2-Chloro-5-hydroxy-4-iodobenzoic acid.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, several conformers are possible due to the rotation around the C-O bonds of the carboxylic acid and hydroxyl groups.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | O=C-O-H Dihedral Angle (°) | C-O-H Dihedral Angle (°) | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | ~0 (syn) | ~0 | 0.00 |

| 2 | ~180 (anti) | ~0 | > 10 |

| 3 | ~0 (syn) | ~180 | > 5 |

Note: The data in this table is illustrative and based on typical energy differences for similar substituted benzoic acids. Actual values would require specific DFT calculations for this molecule.

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the chlorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the acidic hydrogen atoms of the carboxylic acid and hydroxyl groups, highlighting their propensity for donation in hydrogen bonding.

Table 2: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These values are estimations based on DFT calculations for similarly substituted aromatic compounds.

DFT calculations can predict spectroscopic data, which can be compared with experimental results for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique nucleus in this compound, with their chemical shifts influenced by the electronic environment created by the substituents.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid, the O-H stretches of the hydroxyl and carboxylic acid groups, and the C-Cl and C-I stretches.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational flexibility and its interactions with solvent molecules. ucl.ac.uk

By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects the conformational preferences and the formation of intermolecular hydrogen bonds. ucl.ac.uk These simulations are crucial for understanding the behavior of the compound in a realistic chemical environment, such as in solution where many chemical reactions occur. The simulations can reveal the stability of intramolecular hydrogen bonds versus the formation of hydrogen bonds with the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles Applied to this compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov Although a full QSAR study requires a dataset of related molecules, the principles can be applied to understand the potential biological activity of this compound.

Molecular descriptors, which are numerical representations of a molecule's properties, can be calculated for this compound. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). In the context of drug design, these descriptors can be used to predict properties like absorption, distribution, metabolism, and excretion (ADME). For instance, the presence of both hydrogen bond donors (OH groups) and acceptors (O, Cl atoms), along with a lipophilic aromatic ring, suggests that this molecule could interact with biological targets through a combination of forces. QSAR studies on similar benzoic acid derivatives have shown that hydrophobicity and the presence of hydroxyl groups can be important for inhibitory activity. nih.gov

Table 3: Selected Calculated Molecular Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| Molecular Weight | 314.46 g/mol | --- |

| logP (Octanol-Water Partition Coefficient) | ~3.5-4.5 | Moderate to high lipophilicity |

| Hydrogen Bond Donors | 2 | Potential for hydrogen bond donation |

| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bond acceptance |

| Polar Surface Area | ~57.5 Ų | Influences membrane permeability |

Note: These values are estimations from computational models and can vary depending on the algorithm used.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Van der Waals Forces

The way molecules of this compound interact with each other in the solid state or in solution is governed by a variety of intermolecular forces.

Hydrogen Bonding: This is expected to be a dominant interaction for this molecule. The carboxylic acid group can form strong hydrogen-bonded dimers with a neighboring molecule. capes.gov.br Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The presence of multiple hydrogen bonding sites suggests the potential for complex networks in the solid state.

Halogen Bonding: The iodine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or another halogen atom on a neighboring molecule. Halogen bonding can play a significant role in determining the crystal packing of halogenated compounds.

A comprehensive analysis of these interactions, often aided by techniques like Hirshfeld surface analysis, can predict the crystal packing and explain the macroscopic properties of the solid material.

Chemical Reactivity and Derivatization Strategies for 2 Chloro 5 Hydroxy 4 Iodobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification through several classical organic reactions. These transformations are fundamental in altering the molecule's solubility, polarity, and potential for further coupling reactions.

The carboxyl group of 2-chloro-5-hydroxy-4-iodobenzoic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Given the presence of a phenolic hydroxyl group, selective esterification of the carboxylic acid requires careful choice of reaction conditions to avoid O-alkylation of the phenol (B47542). Using a non-quaternizable tertiary amine in the presence of a halocarbon can facilitate the selective esterification of the carboxyl function over the hydroxy function.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine, usually facilitated by a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are generally mild and proceed at or below room temperature, preserving the integrity of the other functional groups on the aromatic ring.

Table 1: Representative Esterification and Amidation Conditions

| Reaction | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), Heat | Carboxylic Ester | Standard Fischer conditions; potential for side reactions at the phenol. |

| Alkyl Halide, Non-quaternizable tertiary amine | Carboxylic Ester | Promotes selective esterification over O-alkylation. | |

| Amidation | Amine (R-NH₂), EDC, DMAP, CH₂Cl₂ | Carboxamide | Mild conditions, suitable for sensitive substrates. |

| Amine (R-NH₂), DCC, HOBt, DMF | Carboxamide | Commonly used in peptide synthesis to form the amide bond. |

For enhanced reactivity, the carboxylic acid can be converted into more reactive intermediates like acyl halides or anhydrides.

Acyl Halides , most commonly acyl chlorides, are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive intermediates are not typically isolated and are used in situ to readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Anhydrides can be formed by reacting the carboxylic acid with an acid chloride or another anhydride (B1165640) in the presence of a base, or by the dehydration of two carboxylic acid molecules. Mixed anhydrides are often prepared in situ to facilitate amidation or esterification reactions.

The removal of the carboxylic acid group (decarboxylation) can be a crucial step in synthetic sequences to yield substituted halophenols. The decarboxylation of hydroxybenzoic acids can be achieved under various conditions. nih.govnih.gov Catalytic methods, for instance using palladium complexes with electron-donating phosphine (B1218219) ligands, have been shown to be effective for the decarboxylation of 4-hydroxybenzoic acid. rsc.org The reaction is believed to proceed via the formation of an organometallic intermediate. rsc.org Other methods involve thermal decarboxylation, sometimes in high-boiling solvents like quinoline (B57606) with a copper catalyst, or through oxidative pathways catalyzed by enzymes such as peroxidases. nih.govresearchgate.net

For this compound, such a reaction would yield 2-chloro-4-iodophenol, a valuable intermediate for further functionalization, particularly through cross-coupling reactions at the halogen positions.

Reactivity of the Halogen Substituents (Chlorine and Iodine)

The presence of two different halogens on the aromatic ring offers opportunities for selective and sequential functionalization. The reactivity of aryl halides in many transformations, particularly palladium-catalyzed cross-coupling, follows the order I > Br > Cl. This differential reactivity is key to derivatization strategies for this compound.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. organic-chemistry.org In this compound, the carboxylic acid and chlorine are weak to moderate electron-withdrawing groups, while the hydroxyl group is electron-donating.

Substitution of Iodine: The iodine at C-4 is para to the chlorine and meta to the hydroxyl and carboxyl groups.

Substitution of Chlorine: The chlorine at C-2 is ortho to the carboxyl group and meta to the iodine and hydroxyl groups.

The electronic activation of the ring is generally insufficient for facile SNAr reactions under standard conditions. While the iodine is a better leaving group, the chlorine atom is ortho to the deactivating carboxyl group. Therefore, SNAr reactions are generally not a preferred pathway for this substrate unless harsh conditions are employed or the electronic nature of the ring is altered, for example, by converting the phenol to a phenoxyl radical, which acts as a powerful electron-withdrawing group. researchgate.netosti.gov In dihalogenated systems, sequential SNAr reactions can be achieved if the ring is sufficiently activated. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the halogenated positions. The significantly higher reactivity of the C-I bond compared to the C-Cl bond allows for highly selective transformations at the C-4 position.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, typically a boronic acid or ester. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. For this compound, the reaction can be performed selectively at the iodo-position using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.org The coupling of halophenols with boronic acids has been systematically studied, demonstrating that these reactions can proceed without protecting the hydroxyl group, often using water as a solvent. rsc.orgosti.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reaction would proceed preferentially at the C-I bond. nih.gov Phosphine-free palladium systems have been developed that work efficiently, sometimes in aqueous media, which is advantageous given the molecule's functional groups. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. organic-chemistry.orgnrochemistry.comwikipedia.org The reactivity order (I > Br > Cl) is well-established, ensuring that alkynylation will occur selectively at the C-4 position of the target molecule under mild conditions, leaving the C-Cl bond intact for potential subsequent reactions. nrochemistry.comlibretexts.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. nih.govwikipedia.org It has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. libretexts.org The reaction can be performed selectively on the C-I position. The presence of the hydroxyl group is generally tolerated, although the choice of base (e.g., a weaker base like K₂CO₃ instead of KOtBu) may be necessary to avoid deprotonation and potential side reactions. libretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Selective Site |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | C-I |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | C-I |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | C-I |

| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, K₃PO₄ | C-I |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at a specific adjacent (ortho) position. organic-chemistry.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce new substituents with high precision.

In the case of this compound, the molecule possesses two potent DMGs: the carboxylic acid and the hydroxyl group. Upon treatment with a strong base like s-BuLi, the acidic protons of both the carboxyl and hydroxyl groups are removed first, generating a dianionic species. Both the resulting carboxylate (-COO⁻Li⁺) and phenoxide (-O⁻Li⁺) can act as DMGs.

Generally, the phenoxide group is a more powerful DMG than the carboxylate group. This would direct the metalation (lithiation) to one of the positions ortho to the hydroxyl group. The available positions are C6 and the iodine-bearing C4. Lithiation at C4 is highly unlikely due to the presence of the iodine atom. Therefore, deprotonation is strongly predicted to occur at the C6 position.

This regioselectivity allows for the introduction of an electrophile specifically at the C6 position, a transformation difficult to achieve through classical electrophilic aromatic substitution, which would be governed by the combined (and often conflicting) directing effects of all four substituents. For instance, quenching the C6-lithiated intermediate with an aldehyde would yield a 6-(hydroxyalkyl) derivative.

| Directing Group | Predicted Site of Metalation | Rationale |

| Carboxylate (-COOLi) | C3 | Weaker directing ability compared to phenoxide; ortho-position C2 is blocked. |

| Phenoxide (-OLi) | C6 | Stronger directing ability; C4 is blocked by iodine. |

| Overall Prediction | C6 | Metalation is governed by the superior directing ability of the phenoxide group. |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, enabling the synthesis of ethers, esters, and oxidation products.

The hydroxyl group of this compound can readily undergo etherification and esterification, common reactions for phenols.

Etherification: The formation of an ether linkage, typically achieved via the Williamson ether synthesis, involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, followed by nucleophilic attack on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction would yield the corresponding 5-alkoxy derivative. Selective etherification of the phenolic hydroxyl in the presence of the carboxylic acid is feasible due to the higher nucleophilicity of the phenoxide.

Esterification: The hydroxyl group can be acylated to form esters. This is commonly performed using an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetic anhydride would yield 2-chloro-5-acetoxy-4-iodobenzoic acid. quora.com This reaction is analogous to the synthesis of aspirin (B1665792) from salicylic (B10762653) acid. quora.comma.edu It is important to note that under certain conditions, particularly with activation of the carboxylic acid (e.g., using DCC), intramolecular esterification to form a lactone is a potential side reaction, though sterically unlikely in this specific substitution pattern. Simultaneous esterification of both the hydroxyl and carboxylic acid groups is also possible depending on the reagents and conditions employed. vaia.com

Phenols are susceptible to oxidation to form quinones, and this reactivity is expected in this compound. libretexts.org The oxidation of phenols can be achieved with various oxidizing agents, including chromic acid or Fremy's salt.

Notably, reagents like o-iodoxybenzoic acid (IBX) have been shown to be highly effective for the regioselective oxidation of substituted phenols to o-quinones. nih.govnih.gov This process involves a double oxidation: the regioselective installation of a new hydroxyl group ortho to the existing one, followed by the oxidation of the resulting catechol intermediate to the corresponding o-quinone. nih.gov

Applying this logic, the oxidation of this compound with a reagent like IBX would be expected to introduce a hydroxyl group at the C6 position, followed by immediate oxidation. The predicted product would be 2-chloro-4-iodo-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid , a highly functionalized o-quinone. Such quinone derivatives are valuable in synthesis due to their reactivity as Michael acceptors and dienophiles in cycloaddition reactions. nih.gov

Synthesis of Conjugates and Probes Utilizing this compound as a Scaffold

The title compound is an excellent example of a multifunctional scaffold, a core molecular framework that can be readily derivatized to create a library of compounds for various applications, including biological probes and medicinal chemistry. nih.govnih.gov The distinct reactivity of its four functional handles (carboxylic acid, hydroxyl group, iodine, and chlorine) allows for a programmed, site-selective introduction of different molecular entities.

The synthesis of molecular probes, for instance, often requires the assembly of several components: a recognition element, a signaling unit (like a fluorophore), and often a linker. mdpi.com this compound provides multiple attachment points for such components.

Carboxylic Acid: This group is ideal for forming stable amide bonds by coupling with primary or secondary amines (e.g., on a peptide or a targeting ligand) using standard peptide coupling reagents (e.g., HATU, HBTU). It can also be converted to esters or thioesters.

Iodo Group: The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. It serves as a prime handle for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki (coupling with boronic acids), Sonogashira (alkynes), Heck (alkenes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings. This would be the preferred site for attaching a fluorophore or another large aromatic system.

Chloro Group: The carbon-chlorine bond is significantly less reactive than the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization. One could first perform a Suzuki coupling at the C4-iodo position, and then, under more forcing conditions, perform a second cross-coupling at the C2-chloro position.

Hydroxyl Group: This group can be converted into an ether or ester to modulate properties like solubility or to act as a linker. For biological probes, it can be masked as an acetoxymethyl (AM) ether, which can be cleaved by intracellular esterases to release the active probe inside a cell. nih.gov

A hypothetical strategy for creating a targeted fluorescent probe could involve:

Fluorophore Attachment: A Suzuki coupling reaction between the scaffold's iodide at C4 and a boronic acid-derivatized fluorophore.

Linker/Targeting Moiety Attachment: Amide bond formation between the carboxylic acid at C1 and an amine-containing biomolecule or linker.

Modulation: Etherification of the hydroxyl group at C5 to fine-tune the probe's physicochemical properties.

This modular approach, enabled by the distinct reactivity of each functional group on the this compound scaffold, makes it a potentially valuable building block in the development of complex, functional molecules.

Advanced Analytical Methodologies and Purity Assessment for 2 Chloro 5 Hydroxy 4 Iodobenzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating, identifying, and quantifying the components of a mixture. For a multi-functionalized molecule like 2-Chloro-5-hydroxy-4-iodobenzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles in its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. The technique's high resolution and sensitivity make it ideal for separating the main compound from its potential impurities, which may include starting materials, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is employed for the analysis of this compound. In this approach, a non-polar stationary phase, such as a C18-modified silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Method Parameters and Findings:

While a specific validated method for this compound is not publicly available in extensive detail, general methods for benzoic acid and its derivatives provide a strong framework. usda.govthaiscience.infoust.eduhelixchrom.com A suitable method would involve a gradient elution to ensure the separation of compounds with a range of polarities. The mobile phase typically consists of an aqueous component, often buffered to control the ionization of the carboxylic acid and phenolic hydroxyl groups (e.g., with phosphate (B84403) or acetate (B1210297) buffer), and an organic modifier like acetonitrile (B52724) or methanol. usda.govthaiscience.info

Detection is commonly achieved using a UV detector, as the aromatic ring and its substituents in this compound confer strong UV absorbance. usda.gov A photodiode array (PDA) detector can be particularly advantageous as it allows for the acquisition of the entire UV spectrum of each peak, aiding in peak identification and purity assessment.

A supplier's specification for a commercial sample of this compound indicates a purity of ≥96.0% as determined by HPLC. thermofisher.com Another vendor specifies a purity of ≥98.0% by titrimetric analysis, which complements HPLC for quantitative assessment. avantorsciences.com The melting point of the compound is reported to be in the range of 153.5-162.5 °C, which can be a preliminary indicator of purity. thermofisher.com

For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions of this compound. This allows for the precise determination of the compound's concentration in unknown samples. Key validation parameters for such a method, according to ICH guidelines, would include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.infolongdom.org For similar benzoic acid derivatives, LOD and LOQ values in the low µg/mL range have been reported. ust.edulongdom.org

Table 1: Representative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffered aqueous solution (e.g., 0.05 M ammonium (B1175870) acetate, pH 4.4) thaiscience.info |

| Mobile Phase B | Acetonitrile or Methanol thaiscience.info |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min thaiscience.info |

| Detector | UV/PDA (e.g., 234 nm) thaiscience.info |

| Injection Volume | 10-20 µL usda.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, stemming from its polar carboxylic acid and hydroxyl functional groups, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. usda.govyoutube.comresearchgate.net

Derivatization:

The most common derivatization technique for compounds containing active hydrogen atoms (such as in hydroxyl and carboxyl groups) is silylation. youtube.comnih.gov This process involves replacing the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). chromforum.org The reaction converts the polar functional groups into their corresponding TMS ethers and esters, which are significantly more volatile and suitable for GC analysis.

Another potential derivatization method is esterification, which converts the carboxylic acid group into an ester, for instance, a methyl ester, using reagents like diazomethane (B1218177) or boron trifluoride in methanol. chromforum.orgresearchgate.net

GC Conditions and Expected Results:

Following derivatization, the resulting volatile derivative of this compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). The GC separates the derivatized compound from any derivatized impurities, and the mass spectrometer provides structural information for identification and confirmation.

A typical GC-MS analysis would utilize a non-polar capillary column. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of components with different boiling points.

Table 2: General GC-MS Parameters for Analysis of Derivatized Aromatic Acids

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Reagent | BSTFA or MSTFA chromforum.org |

| Column | Non-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and phase transitions of this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides information about the thermal stability of the compound and the temperature ranges at which decomposition occurs. For this compound, a TGA thermogram would be expected to show a stable mass up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition would likely involve the loss of water, decarboxylation, and the cleavage of the carbon-halogen bonds. For similar complex organic molecules, decomposition can occur in multiple stages over a broad temperature range. nih.gov

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The melting point of this compound has been reported to be in the range of 157-161 °C. researchgate.net The sharpness of the melting peak can be an indicator of the sample's purity; impurities tend to broaden the melting range and lower the melting point. The heat of fusion, which is the energy required to melt the solid, can also be determined from the area of the melting peak. nist.gov

In addition to the melting endotherm, the DSC curve may also reveal other thermal events, such as decomposition, which would typically appear as an exothermic or endothermic event at higher temperatures, often correlating with the mass loss observed in TGA. For benzoic acid itself, DSC experiments have been used to study its melting behavior in detail. researchgate.net

Table 3: Expected Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Expected Observation |

|---|---|---|

| DSC | Melting Point | Sharp endothermic peak around 157-161 °C researchgate.net |

| Decomposition | Exothermic or endothermic events at higher temperatures | |

| TGA | Onset of Decomposition | Temperature at which significant mass loss begins |

| Decomposition Stages | One or more mass loss steps corresponding to molecular fragmentation |

Conclusion and Future Research Perspectives for 2 Chloro 5 Hydroxy 4 Iodobenzoic Acid

Summary of Key Research Findings and Methodological Advances

Methodological Advances in Synthesis: The synthesis of halogenated and hydroxylated benzoic acids is well-established, offering several potential routes.

Synthesis of Halogenated Benzoic Acids: Patents describe multi-step methods to produce related compounds like 2-chloro-5-iodobenzoic acid. One common pathway starts with a low-cost material like methyl anthranilate, which undergoes iodination, followed by a classic Sandmeyer reaction for chlorination, and finally hydrolysis to yield the benzoic acid derivative. patsnap.comgoogle.com This approach can achieve high yields, reportedly up to 80%. patsnap.commdpi.com Another method involves the direct iodination of 2-chlorobenzoic acid using reagents like iodine and ammonium (B1175870) persulfate in an acidic medium. chemicalbook.com

Synthesis of Hydroxybenzoic Acids: Both chemical and biological methods are used to produce hydroxybenzoic acids. The Kolbe-Schmitt reaction, a classic method, involves the carboxylation of a phenoxide. For instance, p-hydroxybenzoic acid can be synthesized by heating potassium salicylate (B1505791) with potassium carbonate, followed by treatment with carbon dioxide. youtube.comorgsyn.org More modern approaches utilize microbial synthesis, where genetically engineered E. coli can convert glucose into p-hydroxybenzoic acid, offering a renewable pathway. nih.govnih.gov

These established synthetic strategies for creating specific substitution patterns on a benzene (B151609) ring represent the foundational knowledge required for the targeted synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid.

Identification of Remaining Research Gaps and Challenges

The most significant research gap concerning this compound is the compound itself. There is a clear absence of published data on its synthesis, characterization, and properties. This void presents several fundamental challenges.

Key Research Gaps and Challenges:

Lack of Confirmed Synthesis: The primary challenge is the development of a viable and efficient synthetic route. The presence of three distinct substituents (chloro, iodo, hydroxyl) requires precise control over regioselectivity. Introducing these groups in the correct positions (chloro at C2, iodine at C4, hydroxyl at C5) without undesirable side reactions or isomer formation is a significant synthetic hurdle.

Absence of Physicochemical Data: Fundamental properties such as melting point, boiling point, solubility, pKa, and spectral data (NMR, IR, MS) are completely uncharacterized. This information is essential for any further research and application development.

Unknown Biological Profile: While many substituted benzoic acids serve as intermediates for pharmaceuticals or possess biological activity chemicalbook.commdpi.com, the bioactivity of this compound is entirely unexplored. Its potential as an antimicrobial, enzyme inhibitor, or signaling molecule modulator is unknown.

Reactivity and Stability: The interplay between the electron-withdrawing halogens and the electron-donating hydroxyl group on the reactivity and stability of the molecule has not been studied. Understanding how these groups influence the carboxylic acid function and the aromatic ring's susceptibility to further reactions is a critical knowledge gap.

Potential Future Directions in Synthesis, Derivatization, and Biological Exploration

The unique structure of this compound makes it a prime candidate for future research, with clear potential directions in synthesis, derivatization, and biological screening.

Future Directions:

Synthesis Exploration: A key future direction is to design and execute a multi-step synthesis. A plausible approach could start with a commercially available di-substituted benzoic acid, such as 4-iodosalicylic acid (2-hydroxy-4-iodobenzoic acid) or a chlorohydroxybenzoic acid, followed by carefully chosen halogenation or functional group interconversion steps to install the final substituent with the correct regiochemistry.

Derivatization for Chemical Libraries: The three distinct functional handles on the molecule offer rich possibilities for creating derivative libraries.

The carboxylic acid group can be converted into esters, amides, or acid halides.

The hydroxyl group can be transformed into ethers, esters, or used as a directing group for further aromatic substitution.

The chloro and iodo groups are ideal sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide variety of other molecular fragments. The differential reactivity of the C-I versus the C-Cl bond could allow for selective, sequential coupling reactions.

Biological and Pharmacological Screening: Once synthesized, the compound and its derivatives should be subjected to broad biological screening. Based on the activities of related structures, promising areas for investigation include:

Antimicrobial Activity: Halogenated phenols and benzoic acids are known for their antimicrobial properties. mdpi.com

Enzyme Inhibition: The scaffold could be used to design inhibitors for various enzymes, such as protein tyrosine phosphatases, where related molecules have shown activity. chemicalbook.com

Metabolic Disease Targets: Given that 2-chloro-5-iodobenzoic acid is an intermediate in the synthesis of some anti-diabetic drugs patsnap.com, the core structure warrants investigation against related targets.

Broader Implications of this compound for Chemical Biology and Materials Science

Should the synthesis and characterization of this compound be achieved, its implications could extend significantly into both chemical biology and materials science.

Chemical Biology: The molecule's structure is ideal for development into a chemical probe. The carboxylic acid could be used to attach reporter tags (like fluorophores) or affinity labels, while the rest of the molecule serves as a recognition element for a biological target. The orthogonal reactivity of the halogens would allow for the creation of bifunctional or "clickable" probes for identifying protein binding partners or studying biological pathways.

Materials Science: As a functional monomer, this compound could be used to create novel polymers. The carboxylic acid and hydroxyl groups could participate in polyester (B1180765) or polyamide formation. The halogen atoms could serve as sites for post-polymerization modification, allowing for the tuning of material properties such as conductivity, optical behavior, or thermal stability. This makes it a potentially valuable building block for creating advanced functional materials, liquid crystals, or specialized resins. ijrdt.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-hydroxy-4-iodobenzoic acid, and how can purity be optimized?

- Methodology : Start with halogenation of a benzoic acid precursor. For example, iodination can be achieved using iodine monochloride (ICl) under controlled acidic conditions. Chlorination may involve electrophilic substitution with Cl2 or SO2Cl2. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) or TLC (Rf comparison with standards) .

- Data Contradictions : Conflicting reports on regioselectivity in polyhalogenated benzoic acids suggest optimizing reaction temperature and solvent polarity to minimize byproducts .

Q. How should researchers handle safety risks associated with this compound?

- Hazard Mitigation : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic fumes (e.g., HI, Cl2) upon decomposition. Store in airtight containers at 2–8°C to prevent degradation. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute irrigation. Consult medical professionals if ingestion occurs .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Structural Confirmation :

- IR : Confirm hydroxyl (-OH, ~3200 cm<sup>-1</sup>) and carboxylic acid (-COOH, ~1700 cm<sup>-1</sup>) groups.

- NMR : <sup>1</sup>H NMR (DMSO-d6) should show aromatic protons (δ 7.0–8.5 ppm) and -OH/COOH signals (δ 10–13 ppm). <sup>13</sup>C NMR will resolve halogenated carbons (C-I: ~90 ppm; C-Cl: ~125 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]<sup>−</sup> with isotopic patterns matching Cl and I .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for enhanced bioactivity?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to optimize the molecular geometry and predict electrostatic potential surfaces. Docking studies (AutoDock Vina) against target receptors (e.g., 5-HT4) can identify favorable binding conformations. Correlate logP and pKa values (calculated via ChemAxon) with solubility and membrane permeability .

- Case Study : Analogous chloro-hydroxy benzoic acids showed improved 5-HT4 agonist activity when methoxy groups were introduced at specific positions, suggesting similar strategies for iodinated derivatives .

Q. What strategies resolve contradictions in reported biological activities of halogenated benzoic acids?

- Data Analysis : Compare IC50 values across studies using standardized assays (e.g., radioligand binding for receptor affinity). Variability may arise from differences in cell lines (HEK-293 vs. CHO) or assay conditions (pH, cofactors). Meta-analysis of structure-activity relationships (SAR) can highlight substituent effects .

- Experimental Validation : Reproduce key studies under controlled conditions. For example, test anti-inflammatory activity via COX-2 inhibition assays (ELISA) and validate with in vivo models (e.g., carrageenan-induced rat paw edema) .

Q. How does the iodine substituent influence the compound’s reactivity in coupling reactions?

- Mechanistic Insight : Iodine’s large atomic radius and low electronegativity enhance ortho/para-directing effects in electrophilic substitutions. In Suzuki-Miyaura couplings, the iodide may act as a leaving group under palladium catalysis. Compare reaction yields with bromo/chloro analogs to quantify electronic effects .

- Optimization : Use Pd(PPh3)4 as a catalyst and Cs2CO3 as a base in DMF at 80°C for cross-coupling with aryl boronic acids. Monitor reaction progress via LC-MS .

Methodological Notes

- Synthesis : Prioritize stepwise halogenation to avoid steric clashes (e.g., iodinate before chlorinating) .

- Analytical Pitfalls : Overlapping NMR signals for aromatic protons may require 2D techniques (COSY, HSQC) .

- Biological Testing : Include positive controls (e.g., known receptor agonists) and account for iodine’s potential radioisotope applications in tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.